molecular formula C17H16O4 B600449 3,4-Dimethoxy-2'-hydroxychalcone CAS No. 19152-36-4

3,4-Dimethoxy-2'-hydroxychalcone

Cat. No.: B600449
CAS No.: 19152-36-4
M. Wt: 284.31
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-2’-hydroxychalcone is a synthetic chalcone derivative, belonging to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where 3,4-dimethoxybenzaldehyde reacts with 2’-hydroxyacetophenone in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired chalcone .

Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to enhance yield and purity. Methods such as ultrasound-assisted synthesis have been employed, where the reaction is carried out in anhydrous ethanol at 30°C with ultrasonic radiation, achieving a high yield of 92.1% .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Flavones and flavanones.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated or nitro-substituted chalcones.

Scientific Research Applications

Biological Activities

The biological activities of 3,4-Dimethoxy-2'-hydroxychalcone can be categorized into several key areas:

Antioxidant Activity

This compound is known for its ability to scavenge free radicals and enhance the biosynthesis of glutathione (GSH), a critical antioxidant in cells. Studies have shown that it can reduce oxidative stress markers significantly, indicating its potential as a therapeutic agent against oxidative damage .

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It modulates pathways involved in inflammation, making it a candidate for treating inflammatory diseases . For instance, it has been shown to suppress nitric oxide production in lipopolysaccharide-induced macrophages .

Anticancer Effects

The compound exhibits promising anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. Research indicates that it activates intrinsic pathways leading to apoptosis and enhances autophagy in cancer cells like MCF-7 (breast cancer) and HeLa (cervical cancer) . A notable study reported a 7.7-fold increase in autophagy markers in MCF-7 cells post-treatment with this compound .

Case Studies

  • MCF-7 Breast Cancer Cells : Treatment with this compound resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis indicated increased late apoptosis rates (5.04% for treated versus 2.75% control) .
  • HeLa Cells : The compound was found to induce apoptosis through mitochondrial pathways and disrupt mitochondrial membrane potential, leading to enhanced cell death in treated cells .
  • Anti-inflammatory Effects : In an experimental model involving lipopolysaccharide-induced inflammation, this compound significantly reduced nitric oxide production, demonstrating its potential as an anti-inflammatory therapeutic agent .

Mechanism of Action

The biological activities of 3,4-Dimethoxy-2’-hydroxychalcone are attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

3,4-Dimethoxy-2’-hydroxychalcone can be compared with other chalcone derivatives to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

Biological Activity

3,4-Dimethoxy-2'-hydroxychalcone is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on a review of recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups and a hydroxyl group on the chalcone backbone. This unique arrangement contributes to its biological activities, particularly its antioxidant and anti-inflammatory properties.

Property Description
Molecular Formula C16_{16}H16_{16}O4_{4}
Molecular Weight 288.30 g/mol
Solubility Soluble in organic solvents; limited solubility in water

The biological activities of this compound can be attributed to its interactions with various molecular targets:

  • Antioxidant Activity : It scavenges free radicals and enhances glutathione (GSH) biosynthesis, a critical cellular antioxidant.
  • Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6, modulating pathways involved in inflammation .
  • Anticancer Properties : It induces apoptosis in cancer cells by activating intrinsic pathways and cell cycle arrest mechanisms. Studies have shown that it can disrupt mitochondrial membrane potential and activate autophagy in cancer cell lines .

Biochemical Interactions

  • Enzyme Inhibition : this compound acts as an inhibitor of acetylcholinesterase, which may have implications for neuroprotective strategies against diseases like Alzheimer's.
  • Cell Signaling Pathways : It influences the NF-κB signaling pathway, which plays a crucial role in immune responses and inflammation.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against various cancer cell lines:

  • HeLa Cells : Treatment with this compound resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis indicated increased late apoptosis rates (5.04% for treated versus 2.75% control) .
  • MCF-7 Cells : The compound showed selective cytotoxicity against breast cancer cells through mechanisms involving autophagy and mitochondrial apoptosis pathways .

In Vivo Studies

Animal model studies indicate that lower doses of this compound exhibit beneficial effects such as reduced inflammation and oxidative stress markers. For instance, it has been shown to decrease malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity in treated animals .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, it is compared with other chalcone derivatives:

Compound Name Unique Properties Biological Activity
2',3,4-TrihydroxychalconeEnhanced antioxidant activityStronger radical scavenging
2',6-DihydroxychalconeDistinct anti-inflammatory effectsModerate anti-cancer activity
2',4-DimethoxychalconeStrong antimicrobial propertiesEffective against bacterial strains

Case Studies

  • A study examining the effects of this compound on MCF-7 breast cancer cells reported a 7.7-fold increase in autophagy markers post-treatment compared to controls .
  • Another investigation into its anti-inflammatory properties revealed significant reductions in nitric oxide production when tested on lipopolysaccharide-induced macrophages .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3,4-Dimethoxy-2'-hydroxychalcone, and how can purity be ensured?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 2-hydroxybenzaldehyde under basic conditions (e.g., NaOH in ethanol). To ensure purity:

  • Use column chromatography with silica gel and a hexane/ethyl acetate gradient for isolation.
  • Validate purity via HPLC (≥98%) with a C18 column and UV detection at 280 nm .
  • Confirm structural integrity using 1H^1H- and 13C^{13}C-NMR spectroscopy, comparing peaks to literature data for methoxy (δ ~3.8–4.0 ppm) and hydroxyl (δ ~9.5–10.0 ppm) groups .

Q. How should solubility and stability be optimized for experimental use?

  • Solubility : Dissolve in DMSO (10–50 mM stock) or organic solvents like chloroform/ethyl acetate for in vitro assays. Pre-warm to 37°C and vortex for homogeneity .
  • Stability : Store lyophilized powder at –20°C in a desiccator. Avoid repeated freeze-thaw cycles. In solution, protect from light and use within 24 hours to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Mass spectrometry : Use ESI-MS in negative ion mode for accurate molecular weight confirmation (expected [M–H]^- at m/z 298.3). FAPA-MS is advantageous for rapid analysis without derivatization .
  • Chromatography : UHPLC with a Gemini-NXC18 column and acetonitrile/0.1% formic acid gradient for retention time consistency .

Advanced Research Questions

Q. What mechanisms underlie its bioactivity in pharmacological studies?

  • Cytotoxicity : Induces oxidative stress in HepG2 cells via ROS generation. Validate using DCFH-DA fluorescence assays and correlate with mitochondrial membrane potential loss (JC-1 staining) .
  • Anti-inflammatory effects : Inhibits TNF-α-induced ICAM-1/VCAM-1 transcription via NF-κB pathway modulation. Confirm via RT-qPCR and luciferase reporter assays .
  • Antiviral potential : Molecular docking studies suggest interaction with SARS-CoV-2 protease (PDB: 6LU7). Validate with pseudovirus neutralization assays .

Q. How can biotransformation by cyanobacteria be leveraged for derivative synthesis?

  • Strain selection : Use A. laxa or Anabaena sp. for efficient C=C bond hydrogenation to dihydrochalcones (≥95% yield).
  • Process optimization : Incubate 14 days in Z8 medium, extract with methanol/SPE cleanup, and monitor via LC-MS/MS .
  • Metabolic diversity : Nostocales strains produce hydroxylated derivatives (e.g., 4″,x-dihydroxydihydrochalcone), requiring tailored culture conditions .

Q. How do structural modifications (e.g., methoxy/hydroxy positions) affect bioactivity?

  • SAR studies : Compare analogs like 4,2'-dihydroxy-4'-methoxychalcone (CAS: 63529-06-6) and 2',4'-dihydroxy-3',6'-dimethoxydihydrochalcone (CAS: 54299-52-4).
    • Test antimicrobial activity via microdilution assays (MIC values).
    • Evaluate antioxidant capacity with DPPH/ABTS radical scavenging .
  • Key findings : 3,4-Dimethoxy groups enhance lipophilicity and membrane permeability, while the 2'-hydroxy moiety is critical for radical quenching .

Q. How should contradictory data in biological assays be addressed?

  • Case example : Discrepancies in biotransformation efficiency (e.g., S. platensis yields 21% vs. A. laxa at 100%) may stem from strain-specific cytochrome P450 expression.
  • Resolution :
    • Replicate experiments with triplicate cultures and statistical validation (ANOVA, p < 0.05).
    • Use 1H^1H-NMR to confirm product identity and rule out side reactions .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, N95 masks, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Waste disposal : Neutralize with 10% NaOH and incinerate organic waste per institutional guidelines .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLSRHQHCDTOGH-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79140-20-8
Record name (E)-2'-Hydroxy-3,4-dimethoxychalcone
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